Galnac-4S, NA
Overview
Description
N-Acetyl-D-galactosamine 4-sulfate, sodium salt, commonly referred to as Galnac-4S, NA, is a sulfated monosaccharide derivative of N-acetyl-D-galactosamine. It is a component of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. These compounds are found on the cell surface and in the extracellular matrix of animal tissues, playing crucial roles in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-galactosamine 4-sulfate involves the sulfation of N-acetyl-D-galactosamine. This can be achieved through chemical synthesis, where N-acetyl-D-galactosamine is treated with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the product .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-D-galactosamine 4-sulfate can be scaled up using similar chemical synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine 4-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-galactosamine 4-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to identify and characterize sulfatases and arylsulfatases.
Biology: It plays a role in studying cell surface interactions and extracellular matrix composition.
Medicine: It is used in the development of therapeutic agents targeting glycosaminoglycan-related pathways.
Industry: It is utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
N-Acetyl-D-galactosamine 4-sulfate exerts its effects by interacting with specific enzymes and receptors. It is recognized by sulfatases, which hydrolyze the sulfate group, leading to various downstream effects. In the context of drug delivery, it targets the asialoglycoprotein receptor on hepatocytes, facilitating the uptake of conjugated therapeutic agents into the liver .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-galactosamine 6-sulfate: Another sulfated derivative with the sulfate group at the 6-position.
Chondroitin sulfate: A glycosaminoglycan composed of repeating disaccharide units of glucuronic acid and N-acetyl-D-galactosamine sulfate.
Dermatan sulfate: Similar to chondroitin sulfate but with iduronic acid instead of glucuronic acid.
Uniqueness
N-Acetyl-D-galactosamine 4-sulfate is unique due to its specific sulfation pattern, which influences its interaction with enzymes and receptors. This specificity makes it a valuable tool in biochemical research and therapeutic applications .
Biological Activity
N-acetylgalactosamine 4-sulfate (GalNAc-4S, NA) is a sulfated derivative of N-acetylgalactosamine that plays a significant role in various biological processes, particularly in glycosaminoglycan (GAG) metabolism. This article explores the biological activity of this compound, including its enzymatic functions, interactions with receptors, and implications in therapeutic applications.
Overview of this compound
GalNAc-4S is primarily found as a component of chondroitin sulfate (CS) and dermatan sulfate (DS), which are important GAGs involved in cellular signaling, tissue hydration, and structural integrity of extracellular matrices. The sulfation pattern of these GAGs is crucial for their biological functions, influencing interactions with proteins and cell surface receptors.
Enzymatic Activity
The key enzyme responsible for the sulfation of GalNAc residues is GalNAc4S-6ST. This enzyme catalyzes the transfer of sulfate groups to the non-reducing terminal and internal GalNAc residues in CS and DS. Studies have shown that the absence of this enzyme leads to significant alterations in the composition and biological activity of these GAGs:
- Transgenic Studies : Mice deficient in GalNAc4S-6ST exhibited a complete loss of GalNAc(4,6-SO₄) residues in their CS and DS. This deficiency resulted in reduced protease activities in bone marrow-derived mast cells (BMMCs), indicating that these sulfated residues play a role in maintaining protease activity within these cells .
Biological Functions
GalNAc-4S is implicated in various biological processes:
- Immunological Functions : Chondroitin sulfate E (CS-E), which contains GalNAc(4,6-SO₄) residues, has been linked to the regulation of immune responses, particularly in mucosal mast cells. These sulfated GAGs are involved in binding chemokines and growth factors, influencing cell migration and activation .
- Neurite Outgrowth : The presence of GalNAc(4,6-SO₄) residues has been associated with neurite outgrowth and neuronal precursor migration during cortical development. This suggests a potential role for GalNAc-4S in neurodevelopmental processes .
Therapeutic Applications
GalNAc conjugation has emerged as a powerful strategy for enhancing the delivery of therapeutic oligonucleotides to liver cells via the asialoglycoprotein receptor (ASGPR). The high affinity of GalNAc for ASGPR allows for targeted delivery of nucleic acid therapeutics:
- RNA Interference (RNAi) : GalNAc-decorated small interfering RNAs (siRNAs) have shown promising results in preclinical studies for liver-targeted therapies. These conjugates facilitate efficient gene silencing by enhancing cellular uptake and stability against nuclease degradation .
- Gene Therapy : The use of GalNAc in gene therapy platforms has demonstrated improved pharmacokinetic profiles and therapeutic efficacy. For example, studies indicate that GalNAc-conjugated oligonucleotides can achieve high levels of gene expression in hepatocytes, making them suitable for treating liver diseases .
Table 1: Summary of Key Studies on GalNAc-4S Activity
Properties
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOPYORBHBTHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585069 | |
Record name | PUBCHEM_16218938 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157296-97-4 | |
Record name | PUBCHEM_16218938 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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